2-氨基-1-(2-氯苯基)乙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

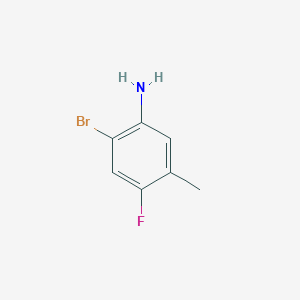

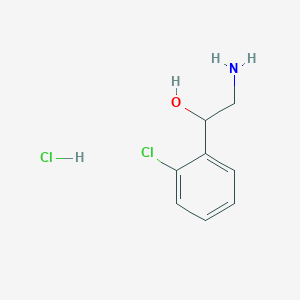

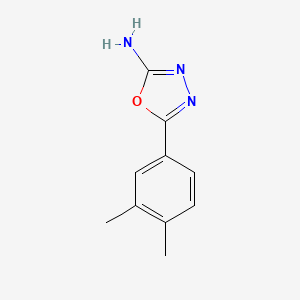

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound that falls within the category of aromatic amino alcohols. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The structure of the compound suggests the presence of an amino group and a chlorophenyl group attached to an ethanol backbone, which may confer unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related unsaturated aromatic 1,2-amino alcohols has been demonstrated using chlorosulfonyl isocyanate to achieve regioselective and diastereoselective allylic amination. This method was applied to an epimeric mixture of optically active allylic ethers, resulting in the predominant formation of anti-1,2-amino alcohols for aromatic derivatives . Additionally, the synthesis of 2-(2,6-diaminophenyl)ethanol, which shares a similar backbone to 2-Amino-1-(2-chlorophenyl)ethanol, has been conducted through heating in aqueous phosphoric or sulfuric acid, followed by dehydrogenation over palladium on charcoal to yield indolines .

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is characterized by the presence of an amino group and a chlorophenyl group. The chlorophenyl moiety is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The amino group could serve as a site for further chemical modification or play a role in the bioactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride include the transformation of amino alcohols into indolines and indoles . These reactions are facilitated by acidic conditions and the presence of a dehydrogenation catalyst. Furthermore, the resolution of a structurally related compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, has been achieved through lipase-catalyzed reactions, indicating the potential for enzymatic selectivity in the modification of such molecules .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride are not detailed in the provided papers, the presence of halogen atoms in related compounds has been shown to prevent rapid metabolic inactivation, suggesting a degree of stability in biological systems . The pharmacokinetics of similar compounds have been studied, revealing that increases in dosage lead to proportional increases in maximum blood concentration, with detectable times in blood ranging from 72 to more than 96 hours . These properties are crucial for the development of pharmaceutical agents, as they influence the compound's behavior in vivo.

科学研究应用

乙醇作为能源来源

乙醇与感兴趣化合物密切相关,因其在化学合成和生物燃料应用中的用途,已被探索其可再生能源能力。一项关于各种木质纤维素材料转化为乙醇的研究突出了优化过程以实现生物乙醇高效生产的重要性,这可以与乙醇衍生化合物在能源应用中的广泛使用相关(Swati et al., 2013)。

β-氨基醇的重排

通过环氧乙烷中间体对β-氨基醇的重排研究提供了洞察化学反应,这些反应可能与合成或修改“2-氨基-1-(2-氯苯基)乙醇盐酸盐”等化合物相关。这种重排对于理解氨基醇在制药和有机合成中的化学行为和潜在应用至关重要(Métro等,2010)。

α-氨基酸的溶解性

关于α-氨基酸在各种溶剂中的溶解性研究,包括乙醇,可以为“2-氨基-1-(2-氯苯基)乙醇盐酸盐”的溶解性和稳定性特性提供信息,这对其在药物化学和配方开发中的应用至关重要(Bowden等,2018)。

氯苯酚对环境的影响

一项评估氯苯酚对水生环境影响的研究,提供了关于环境考虑和氯苯基衍生物潜在毒理方面的背景。了解氯苯酚的行为可以为相关化合物的安全性和环境影响评估提供信息(Krijgsheld & Gen, 1986)。

安全和危害

属性

IUPAC Name |

2-amino-1-(2-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTIVJJQSYZVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590047 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-chlorophenyl)ethanol hydrochloride | |

CAS RN |

40570-86-3 |

Source

|

| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)